molecular formula C16H16N2O6 B15075035 Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate CAS No. 853329-88-1

Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate

Cat. No.: B15075035
CAS No.: 853329-88-1
M. Wt: 332.31 g/mol
InChI Key: VHJWSBGZAOEBFS-UHFFFAOYSA-N
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Description

Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

The synthesis of Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Amidation: The propanamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can participate in redox reactions, while the furan ring may interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to Methyl 2-(3-(5-(3-nitrophenyl)furan-2-yl)propanamido)acetate include other furan derivatives with different substituents. For example:

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a fluorine atom instead of a nitro group, which may alter its reactivity and biological activity.

    N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

853329-88-1

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

methyl 2-[3-[5-(3-nitrophenyl)furan-2-yl]propanoylamino]acetate

InChI

InChI=1S/C16H16N2O6/c1-23-16(20)10-17-15(19)8-6-13-5-7-14(24-13)11-3-2-4-12(9-11)18(21)22/h2-5,7,9H,6,8,10H2,1H3,(H,17,19)

InChI Key

VHJWSBGZAOEBFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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